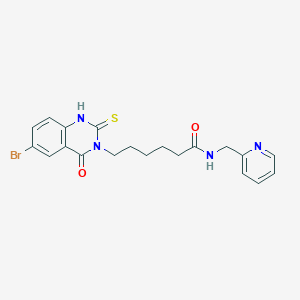

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide

CAS No.: 422288-33-3

Cat. No.: VC4371751

Molecular Formula: C20H21BrN4O2S

Molecular Weight: 461.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 422288-33-3 |

|---|---|

| Molecular Formula | C20H21BrN4O2S |

| Molecular Weight | 461.38 |

| IUPAC Name | 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide |

| Standard InChI | InChI=1S/C20H21BrN4O2S/c21-14-8-9-17-16(12-14)19(27)25(20(28)24-17)11-5-1-2-7-18(26)23-13-15-6-3-4-10-22-15/h3-4,6,8-10,12H,1-2,5,7,11,13H2,(H,23,26)(H,24,28) |

| Standard InChI Key | DAWSNUIRCNWYOQ-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |

Introduction

The compound 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide is a complex organic molecule belonging to the quinazoline class, which is known for its diverse biological activities. This compound combines a quinazoline core with a bromo and sulfanylidene substitution, linked to a pyridin-2-ylmethyl group via an amide bond. Despite its potential significance, detailed information on this specific compound is limited in the available literature.

Synthesis and Preparation

The synthesis of such quinazoline derivatives typically involves multi-step reactions, including the formation of the quinazoline core and subsequent modification with bromination and sulfanylidene introduction. The amide linkage to the pyridin-2-ylmethyl group would involve a coupling reaction, possibly using a carboxylic acid derivative of the quinazoline and a pyridin-2-ylmethylamine.

Synthesis Steps:

-

Formation of Quinazoline Core: This involves condensation reactions between appropriate precursors.

-

Bromination and Sulfanylidene Introduction: These steps require specific reagents to introduce the bromo and sulfanylidene groups.

-

Amide Coupling: Involves reacting the carboxylic acid derivative of the quinazoline with pyridin-2-ylmethylamine.

Biological Activity and Potential Applications

Quinazoline derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activity of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide would depend on its structural features and how they interact with biological targets.

| Potential Biological Activity | Mechanism |

|---|---|

| Anticancer | Inhibition of specific enzymes or receptors involved in cancer cell proliferation. |

| Anti-inflammatory | Modulation of inflammatory pathways, possibly through enzyme inhibition. |

| Antimicrobial | Interaction with microbial enzymes or structural components. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume